Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18260929
InChI: InChI=1S/C13H17NO3/c1-16-10-5-6-11-9(8-10)4-3-7-13(11,14)12(15)17-2/h5-6,8H,3-4,7,14H2,1-2H3
SMILES:
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate

CAS No.:

Cat. No.: VC18260929

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate -

Specification

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name methyl 1-amino-6-methoxy-3,4-dihydro-2H-naphthalene-1-carboxylate
Standard InChI InChI=1S/C13H17NO3/c1-16-10-5-6-11-9(8-10)4-3-7-13(11,14)12(15)17-2/h5-6,8H,3-4,7,14H2,1-2H3
Standard InChI Key VZRDKOIEXBRWBY-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C(CCC2)(C(=O)OC)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a partially saturated naphthalene ring system, with the amino (-NH₂) and methoxy (-OCH₃) groups contributing to its polarity and reactivity. The methyl ester (-COOCH₃) at position 1 enhances solubility in organic solvents, facilitating its use in synthetic chemistry . Key structural features include:

  • Tetrahydronaphthalene core: Provides a rigid bicyclic framework that influences stereoelectronic properties.

  • Amino group: Serves as a nucleophilic site for derivatization (e.g., acylation, Schiff base formation).

  • Methoxy group: Enhances electron density in the aromatic system, affecting reaction pathways.

Physicochemical Characteristics

PropertyValueSource
Molecular FormulaC₁₃H₁₇NO₃
Molecular Weight247.28 g/mol
Boiling Point~388°C (estimated)
Solubility>50 mg/mL in polar solvents (as HCl salt)

The hydrochloride salt form (CAS: 1803584-43-1) exhibits improved aqueous solubility, critical for pharmacological applications .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves three sequential steps:

  • Friedel-Crafts Acylation: Constructs the naphthalene ring system using ketone precursors under Lewis acid catalysis (e.g., AlCl₃) .

  • Nitration and Reduction: Introduces the amino group via nitration followed by catalytic hydrogenation .

  • Esterification: Converts the carboxylic acid intermediate to the methyl ester using methanol and acid catalysts .

Reaction optimization studies highlight the importance of anhydrous conditions and temperature control to achieve yields exceeding 85% .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency and purity. Automated systems monitor reaction parameters (e.g., pH, temperature), reducing byproduct formation . Industrial batches routinely achieve >98% purity, as verified by HPLC .

Applications in Scientific Research

Pharmaceutical Development

The compound serves as a key intermediate in synthesizing neuroactive agents. Its ability to modulate neurotransmitter activity, particularly in dopaminergic and serotonergic pathways, underpins its use in developing treatments for Parkinson’s disease and depression . Recent studies have explored its derivatization to prodrugs with enhanced blood-brain barrier permeability .

Organic Synthesis

As a building block, it participates in:

  • Multicomponent reactions: Forms heterocyclic scaffolds via condensation with aldehydes .

  • Cross-coupling reactions: Palladium-catalyzed couplings introduce aryl/alkyl groups at the amino position .

Material Science

The compound’s rigid structure and functional groups make it suitable for designing:

  • Liquid crystals: Methoxy and amino groups facilitate mesophase formation.

  • Coordination polymers: Metal-organic frameworks (MOFs) incorporating this ligand exhibit tunable porosity .

Biological Activity and Mechanistic Insights

Neuroprotective Effects

In vitro studies demonstrate dose-dependent neuroprotection against glutamate-induced excitotoxicity in neuronal cultures (EC₅₀ = 12 μM) . Mechanistically, it attenuates Ca²⁺ influx by modulating NMDA receptor activity .

Hazard CodeRisk StatementPrecautionary Measures
H302Harmful if swallowedAvoid ingestion; use PPE
H315Causes skin irritationWear gloves and protective clothing
H319Causes serious eye irritationUse safety goggles
H335May cause respiratory irritationUse in well-ventilated areas

Handling requires fume hoods and adherence to GHS protocols .

Comparative Analysis with Structural Analogs

1-Amino-4-Methyl Derivative (CAS: 2172503-69-2)

  • Structural difference: Methyl group at position 4 versus methoxy at position 6.

  • Impact: Reduced polarity decreases aqueous solubility but enhances lipid membrane permeability .

6-Bromo Substituted Analog

  • Reactivity: Bromine enables Suzuki-Miyaura cross-coupling, absent in the methoxy variant .

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